molecular formula C12H15N5 B15292252 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B15292252
M. Wt: 229.28 g/mol
InChI Key: FHXOLKCRWBVZPN-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyridine-4-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-3-5-15-6-4-9/h3-8H,1-2H3,(H3,13,14)

InChI Key

FHXOLKCRWBVZPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=N)N

Origin of Product

United States

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